molecular formula C11H13IN2O4 B1399816 tert-butyl N-(3-iodo-5-nitrophenyl)carbamate CAS No. 1353878-19-9

tert-butyl N-(3-iodo-5-nitrophenyl)carbamate

Cat. No. B1399816
M. Wt: 364.14 g/mol
InChI Key: WYGVIKBMRWQNJH-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13IN2O4 . It falls under the category of Aryls .


Molecular Structure Analysis

The molecular weight of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is 364.14 . The exact structure is not provided in the sources, but it contains an iodine atom, a nitro group, and a tert-butyl carbamate group attached to a phenyl ring .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate are not provided in the available sources .

Scientific Research Applications

Synthetic Applications and Environmental Studies

Synthetic Phenolic Antioxidants and Environmental Presence Synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl N-(3-iodo-5-nitrophenyl)carbamate, are extensively utilized in various products to prevent oxidative reactions. Recent research has focused on their environmental occurrence, human exposure, and potential toxicity. These compounds have been found in indoor dust, outdoor air particulates, sea sediment, river water, and even within human tissues. The study emphasizes the need for future research to explore contamination, environmental behaviors, and toxicity effects of SPAs, advocating for the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether Methyl tert-butyl ether (MTBE) is a notable example where similar tert-butyl groups are used in industrial applications. A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor sheds light on the possibilities of converting and decomposing MTBE into less harmful substances. This research highlights the application of radio frequency plasma technology for environmental remediation of compounds with tert-butyl groups (Hsieh et al., 2011).

Polymer Membranes for Fuel Additive Purification Another study reviews the application of polymer membranes in the purification of fuel oxygenates like MTBE, demonstrating the role of chemical engineering in enhancing fuel performance while minimizing environmental impact. The use of membrane technology, particularly pervaporation, is shown to be a promising method for the selective separation of organic mixtures, thereby improving the efficiency and environmental safety of fuel additives production (Pulyalina et al., 2020).

Catalytic Reduction and Environmental Behavior

Catalytic Reduction of Aromatic Nitro Compounds Research into the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO as a reductant is pertinent to understanding the chemical applications of compounds similar to tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. This study reviews the mechanisms and outcomes of reductive carbonylation reactions, highlighting the importance of such processes in industrial chemistry and the potential for developing novel catalysts for environmental and industrial applications (Tafesh & Weiguny, 1996).

Safety And Hazards

The safety and hazards associated with tert-butyl N-(3-iodo-5-nitrophenyl)carbamate are not specified in the available sources .

properties

IUPAC Name

tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGVIKBMRWQNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168372
Record name Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-iodo-5-nitrophenyl)carbamate

CAS RN

1353878-19-9
Record name Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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